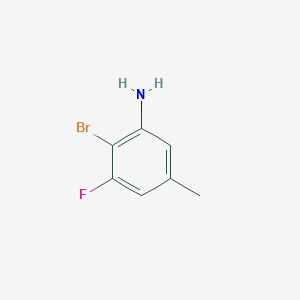
2-Bromo-3-fluoro-5-méthylaniline
Vue d'ensemble
Description
2-Bromo-3-fluoro-5-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is a derivative of 2-methylaniline with fluoride and bromide substituents . This compound is often used as a pharmaceutical intermediate and a chemical intermediate .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoro-5-methylaniline might involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process would depend on the specific requirements of the reaction and the available starting materials.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoro-5-methylaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound.
Chemical Reactions Analysis
2-Bromo-3-fluoro-5-methylaniline can participate in various chemical reactions due to its multiple reactivities. These include cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-5-methylaniline has a molecular weight of 204.04 g/mol . The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, la 2-Bromo-3-fluoro-5-méthylaniline est un intermédiaire précieux pour la synthèse de molécules complexes. Elle peut être utilisée pour développer de nouveaux composés ayant des effets thérapeutiques potentiels. L'atome de brome offre un site réactif pour une fonctionnalisation supplémentaire par des réactions de couplage croisé, qui sont essentielles pour la création de nouveaux médicaments .
Synthèse organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans les processus de synthèse à plusieurs étapes. Sa présence dans une structure moléculaire peut influencer la direction des réactions ultérieures, telles que la nitration ou la bromation, en raison de ses effets directeurs sur le cycle aromatique .
Science des matériaux
En science des matériaux, la this compound peut être utilisée dans le développement de nouveaux matériaux, tels que les polymères ou les semi-conducteurs organiques à petites molécules. L'introduction d'atomes d'halogène dans les composés organiques peut modifier considérablement leurs propriétés électroniques, les rendant appropriés pour diverses applications .
Chimie analytique
Les chimistes analytiques peuvent utiliser la this compound comme étalon ou réactif en chromatographie et en spectroscopie. Ses propriétés spectrales distinctes permettent l'identification et la quantification de composés similaires dans des mélanges complexes .
Recherche agricole
Dans le secteur agricole, la recherche sur les nouveaux pesticides et herbicides implique souvent des anilines halogénées comme la this compound. Ses dérivés pourraient être criblés pour leur activité contre divers agents pathogènes ou ravageurs végétaux, contribuant au développement d'agrochimiques plus efficaces .
Études environnementales
Les études environnementales peuvent explorer l'impact des anilines halogénées sur les écosystèmes. La this compound pourrait être utilisée dans des études de dégradation pour comprendre sa persistance et sa transformation dans l'environnement, ce qui est crucial pour évaluer les risques potentiels .
Safety and Hazards
Safety data for 2-Bromo-3-fluoro-5-methylaniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing suitable gloves, protective clothing, and eye protection .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s known that the compound possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Result of Action
Related compounds have been reported to increase the deacetylase activity of sirt6, leading to a decrease in histone levels in human hepatocellular carcinoma cells .
Action Environment
It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Analyse Biochimique
Biochemical Properties
2-Bromo-3-fluoro-5-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and electrophilic aromatic substitution. For instance, the bromine atom in 2-Bromo-3-fluoro-5-methylaniline can undergo nucleophilic substitution, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the binding affinity and specificity of enzymes and proteins .
Cellular Effects
2-Bromo-3-fluoro-5-methylaniline has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, 2-Bromo-3-fluoro-5-methylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . These effects on cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-fluoro-5-methylaniline involves its interactions with various biomolecules, including enzymes and proteins. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For example, 2-Bromo-3-fluoro-5-methylaniline can act as an inhibitor of certain enzymes by forming covalent bonds with key amino acid residues in the active site, thereby blocking substrate access . Additionally, the compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-fluoro-5-methylaniline can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Over time, 2-Bromo-3-fluoro-5-methylaniline may undergo degradation, leading to the formation of by-products that can alter its biochemical activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-fluoro-5-methylaniline in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation . At higher doses, 2-Bromo-3-fluoro-5-methylaniline can induce toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels . These findings highlight the importance of dosage optimization in experimental studies involving 2-Bromo-3-fluoro-5-methylaniline.
Metabolic Pathways
2-Bromo-3-fluoro-5-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biochemical activity . Additionally, 2-Bromo-3-fluoro-5-methylaniline can affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-fluoro-5-methylaniline is transported and distributed through various mechanisms, including passive diffusion and active transport . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and concentration within cells, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 2-Bromo-3-fluoro-5-methylaniline is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins . Alternatively, 2-Bromo-3-fluoro-5-methylaniline may be targeted to the mitochondria, where it can influence mitochondrial function and energy production . These subcellular localization patterns are critical for understanding the compound’s biochemical and cellular effects.
Propriétés
IUPAC Name |
2-bromo-3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMOWSOJAKJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
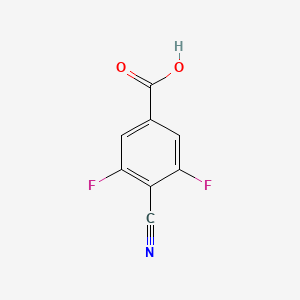
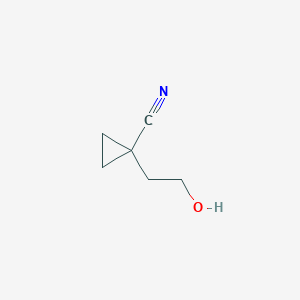

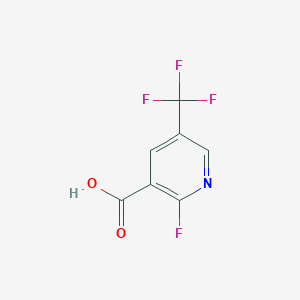
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
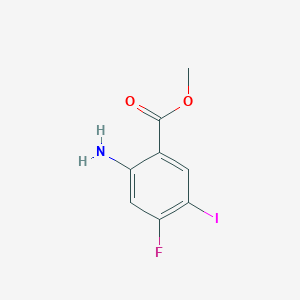
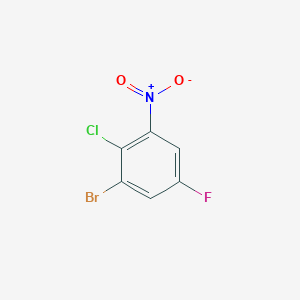
![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)
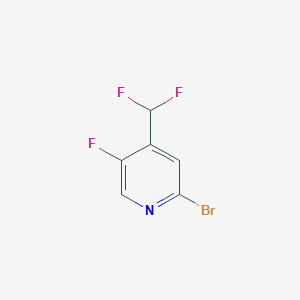

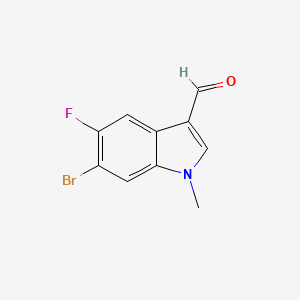

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)